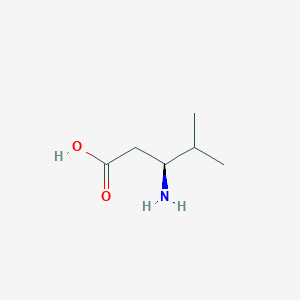

(3S)-beta-leucine is the (3S)-beta-isomer of leucine. It is an enantiomer of a (3R)-beta-leucine.

(s)-3-Amino-4-methylpentanoic acid

CAS No.: 40469-85-0

Cat. No.: VC7844651

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40469-85-0 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (3S)-3-amino-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |

| Standard InChI Key | GLUJNGJDHCTUJY-YFKPBYRVSA-N |

| Isomeric SMILES | CC(C)[C@H](CC(=O)O)N |

| SMILES | CC(C)C(CC(=O)O)N |

| Canonical SMILES | CC(C)C(CC(=O)O)N |

Introduction

Chemical Structure and Physical Properties

Structural Features

(S)-3-Amino-4-methylpentanoic acid belongs to the class of β-amino acids, where the amino group () is attached to the third carbon of the pentanoic acid backbone. This differs from α-amino acids like L-leucine, where the amino group resides on the second carbon. The compound’s stereochemistry is defined by the (3S) configuration, which confers chirality critical to its biological activity . Its structure is represented by the SMILES notation and the InChIKey .

Physicochemical Properties

The compound exhibits the following physical properties :

| Property | Value |

|---|---|

| Molecular Weight | 131.173 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 232.0 ± 23.0 °C (760 mmHg) |

| Melting Point | 206–209°C |

| Flash Point | 94.1 ± 22.6 °C |

| LogP (Partition Coefficient) | 0.37 |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

Its zwitterionic form at physiological pH enhances solubility in aqueous environments, a trait shared with α-amino acids .

Synthesis and Chemical Reactivity

Laboratory Synthesis

Synthetic routes to (S)-3-amino-4-methylpentanoic acid include:

-

Cyclization of Chiral Amino Alcohols: Enantiomerically pure α- or β-amino alcohols react with dimethyl pyridine-2,6-dicarboximidate to form pybox or pyboxazine ligands, which are further functionalized .

-

Ethyl Ester Hydrolysis: The ethyl ester derivative (, CAS 142342-78-7) serves as a precursor. Hydrolysis under acidic or basic conditions yields the free amino acid .

A notable synthesis reported in Synthetic Communications (1998) achieved a 59% yield using a stereoselective catalytic hydrogenation strategy .

Biological Role and Metabolic Significance

Role in Human Metabolism

As a human endogenous metabolite, (S)-3-amino-4-methylpentanoic acid intersects with leucine metabolism. Its formation via leucine 2,3-aminomutase suggests a potential regulatory role in branched-chain amino acid (BCAA) homeostasis, though its exact physiological function remains under investigation . Studies using capillary gas chromatography-mass spectrometry (GC-MS) have failed to detect β-leucine in human blood, raising questions about its stability or compartmentalization .

Association with Metabolic Disorders

Elevated levels of β-leucine and related organic acids in cerebrospinal fluid (CSF) have been implicated in metabolic acidosis and neurological disorders. For instance, cobalamin (B12) deficiency correlates with aberrant β-amino acid metabolism, though direct causal links require further validation .

Applications in Research and Industry

Asymmetric Synthesis

The compound’s chiral center makes it valuable in synthesizing enantiomerically pure pharmaceuticals. For example, its ethyl ester derivative () is utilized in peptide mimetics and enzyme inhibitors .

Biochemical Probes

(S)-3-Amino-4-methylpentanoic acid serves as a probe for studying aminomutase enzymes and BCAA metabolic pathways. Its structural similarity to L-leucine allows it to compete in enzymatic assays, elucidating substrate specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume